molecular formula C16H36NO4P B6297771 2-(Trimethylammonio)ethyl undecyl phosphate CAS No. 253678-65-8

2-(Trimethylammonio)ethyl undecyl phosphate

Cat. No.: B6297771
CAS No.: 253678-65-8
M. Wt: 337.43 g/mol
InChI Key: PGCXIBDQQYSRMN-UHFFFAOYSA-N
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Description

2-(Trimethylammonio)ethyl undecyl phosphate is a zwitterionic surfactant known for its amphiphilic properties. This compound is characterized by a hydrophilic head group containing a trimethylammonium moiety and a hydrophobic tail consisting of an undecyl chain. It is commonly used in various applications due to its unique surface-active properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylammonio)ethyl undecyl phosphate typically involves the reaction of undecyl alcohol with phosphorus oxychloride to form undecyl phosphate. This intermediate is then reacted with 2-(Trimethylammonio)ethyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylammonio)ethyl undecyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphite derivatives.

    Substitution: The trimethylammonium group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphite derivatives.

    Substitution: Various substituted phosphates depending on the reagents used.

Scientific Research Applications

2-(Trimethylammonio)ethyl undecyl phosphate finds applications in several scientific research fields:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential in drug delivery systems and as a component in antimicrobial formulations.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 2-(Trimethylammonio)ethyl undecyl phosphate involves its ability to self-assemble into micelles and bilayers in aqueous solutions. This self-assembly is driven by the hydrophobic interactions of the undecyl chains and the electrostatic interactions of the trimethylammonium head groups. These micelles and bilayers can encapsulate hydrophobic molecules, making the compound useful in drug delivery and other applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylammonio)ethyl dodecyl phosphate
  • 2-(Trimethylammonio)ethyl tetradecyl phosphate
  • 2-(Trimethylammonio)ethyl hexadecyl phosphate

Uniqueness

2-(Trimethylammonio)ethyl undecyl phosphate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in forming stable micelles and bilayers, which are essential for its applications in drug delivery and membrane studies.

Properties

IUPAC Name

2-(trimethylazaniumyl)ethyl undecyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36NO4P/c1-5-6-7-8-9-10-11-12-13-15-20-22(18,19)21-16-14-17(2,3)4/h5-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCXIBDQQYSRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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